molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No. B595600
M. Wt: 225.207
InChI Key: HCGHFPKUUKZAPX-UHFFFAOYSA-N
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Description

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a tricyclic heteroaromatic molecule . It is a reddish-brown crystalline solid . This compound is considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .


Synthesis Analysis

The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has been characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .


Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involve the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .


Physical And Chemical Properties Analysis

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a reddish-brown crystalline solid . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .

Scientific Research Applications

  • Fragmentation Behavior Study : Hu, Tai, Wan, and Pan (2009) investigated the fragmentation behavior of similar compounds, providing insights into their chemical properties, which can be crucial for high-throughput screening in combinatorial chemistry (Hu, Tai, Wan, & Pan, 2009).

  • Structural Analysis and Hydrogen Bonding : Castillo, Abonía, Cobo, and Glidewell (2009) studied the hydrogen-bonded structures of related compounds, enhancing understanding of their molecular interactions, which is significant for designing compounds with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

  • Synthesis and Crystal Structure : Zheng, Zhao, and Liu (2012) focused on synthesizing a series of related compounds and analyzing their crystal structure, a fundamental step in the development of new pharmaceuticals or materials (Zheng, Zhao, & Liu, 2012).

  • Synthesis of Derivatives : Akbas and Aslanoğlu (2006) prepared various derivatives of related compounds, contributing to the diversity of substances available for pharmacological or material science applications (Akbas & Aslanoğlu, 2006).

  • Pharmacological Applications : Mahmoud, El-Bordany, and Elsayed (2017) evaluated the antioxidant and anticancer activities of synthesized compounds, indicating potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Anti-inflammatory Studies : Daidone, Bajardi, Roccaro, Raffa, Caruso, Cutuli, and Di Pietro (1991) synthesized and tested compounds for their analgesic and anti-inflammatory activities, showing their potential in medicinal chemistry (Daidone et al., 1991).

  • Novel Synthesis Methods : Keykha, Fadaeian, Hassanabadi, and Ghasemzadeh (2020) reported an efficient method for synthesizing biologically active products, contributing to the development of new pharmaceuticals (Keykha, Fadaeian, Hassanabadi, & Ghasemzadeh, 2020).

  • Copper-Catalyzed Synthesis : Munusamy, Venkatesan, and Sathiyanarayanan (2015) developed a copper-catalyzed synthesis method, highlighting advancements in chemical synthesis techniques (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

  • Anticancer Activity : Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) tested new compounds for their antitumor activity, underscoring the importance of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Future Directions

The future directions for the study of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. Given its demonstrated biological activities, it may be useful as a potential resource for the discovery of anti-tumor compounds .

properties

IUPAC Name

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHFPKUUKZAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704568
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

CAS RN

155513-85-2
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MÁ Farrán, RM Claramunt, C López, E Pinilla… - Journal of molecular …, 2005 - Elsevier
2-Formyl-3-aminopyrazine (1), 2-acetyl-3-aminopyrazine (2) and 2-benzoyl-3-aminopyrazine (3) have been studied by multinuclear magnetic resonance spectroscopy in solution and in …
Number of citations: 5 www.sciencedirect.com

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